molecular formula C11H14BrClN2 B13534031 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine

1-[(2-Bromo-6-chlorophenyl)methyl]piperazine

Cat. No.: B13534031
M. Wt: 289.60 g/mol
InChI Key: RQOCCYFYYZOQEM-UHFFFAOYSA-N
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Description

1-[(2-Bromo-6-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the piperazine moiety via a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[(2-Bromo-6-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H14BrClN2

Molecular Weight

289.60 g/mol

IUPAC Name

1-[(2-bromo-6-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrClN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2

InChI Key

RQOCCYFYYZOQEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Br)Cl

Origin of Product

United States

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